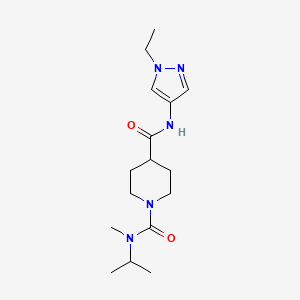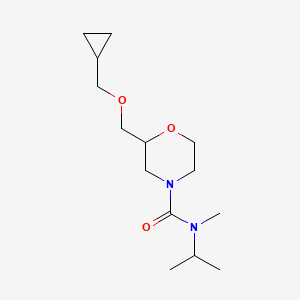![molecular formula C14H21N3OS B7634425 5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7634425.png)
5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide, also known as MT-2, is a synthetic peptide that stimulates melanin production in the body. It is commonly used in scientific research to study the effects of melanin on the body and its potential applications in medicine.
Wirkmechanismus
5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide works by stimulating the production of melanin in the body. Melanin is the pigment responsible for skin color and is produced by melanocytes in the skin. 5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide binds to melanocortin receptors in the body, which activates a signaling pathway that leads to increased melanin production.
Biochemical and Physiological Effects
5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide has a range of biochemical and physiological effects on the body. It has been shown to increase melanin production, leading to skin tanning. It also has appetite suppression effects, which can lead to weight loss. Additionally, it has been shown to increase libido in both men and women.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It also has a range of physiological effects, which makes it useful for studying the effects of melanin on the body. However, there are also some limitations to its use. It can be difficult to control the dosage and timing of administration, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research into 5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide. One area of interest is its potential use in treating skin disorders such as vitiligo. It may also have potential applications in treating obesity and erectile dysfunction. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects.
Conclusion
In conclusion, 5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide is a synthetic peptide that stimulates melanin production in the body. It has a range of physiological effects and has been extensively studied for its potential applications in medicine. While it has several advantages for use in lab experiments, there are also some limitations to its use. Further research is needed to fully understand its potential applications and side effects.
Synthesemethoden
5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide is synthesized using solid-phase peptide synthesis (SPPS). This involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification to obtain the final product. The synthesis of 5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide is relatively simple and can be completed in a few steps.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide has been extensively studied for its potential applications in medicine. It has been shown to have a range of physiological effects, including appetite suppression, increased libido, and skin tanning. It has also been studied for its potential use in treating obesity, erectile dysfunction, and skin disorders such as vitiligo.
Eigenschaften
IUPAC Name |
5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-11-7-13(9-15-8-11)10-16-14(18)17-4-6-19-5-3-12(17)2/h7-9,12H,3-6,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYLSTREBWNZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCSCCN1C(=O)NCC2=CN=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile](/img/structure/B7634342.png)
![3-(2-methoxyethyl)-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B7634347.png)


![(2S)-2-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634360.png)
![N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B7634364.png)


![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-5-methyl-1,4-thiazepane-4-carboxamide](/img/structure/B7634396.png)
![1-Benzothiophen-3-yl-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7634403.png)
![5-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7634410.png)
![3-[(2,6-Dimethylphenyl)methylsulfinyl]-2-methylfuran](/img/structure/B7634431.png)
![3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol](/img/structure/B7634433.png)
![(4-Furo[3,2-c]pyridin-4-ylpiperazin-1-yl)-pyridin-4-ylmethanone](/img/structure/B7634438.png)